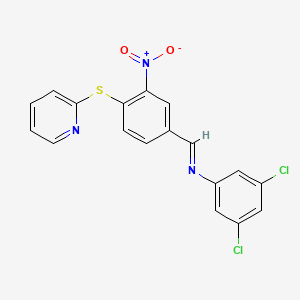

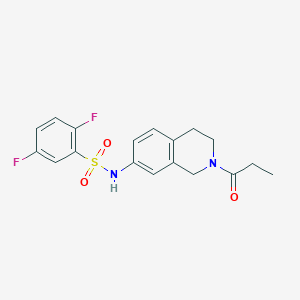

3,5-Dichloro-n-((3-nitro-4-(2-pyridinylsulfanyl)phenyl)methylene)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

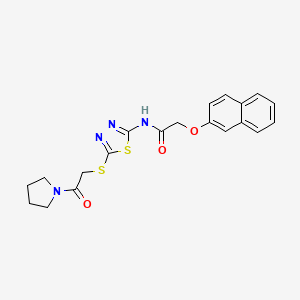

3,5-Dichloro-n-((3-nitro-4-(2-pyridinylsulfanyl)phenyl)methylene)aniline (3,5-DCN-NPSP) is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. It is a derivative of aniline, and its synthesis involves the reaction of 3,5-dichloroaniline with 3-nitro-4-(2-pyridinylsulfanyl)phenylmethylene. 3,5-DCN-NPSP has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of applications including drug development, enzyme inhibition, and cancer research.

Applications De Recherche Scientifique

Organic Synthesis and Optical Properties

- A study focused on the synthesis of azo-based phenylthiophene Schiff bases, highlighting their structural and optical properties. These compounds, synthesized via condensation reactions, were characterized using techniques like X-ray diffraction and UV-absorption spectroscopy, showing potential in optical applications due to their band gap energy measurements (Shili et al., 2020).

Electrochromic Materials

- Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors with different thiophene derivatives as donors revealed their suitability for NIR region applications due to outstanding optical contrasts and fast switching speeds, suggesting their utility in smart windows and displays (Li et al., 2017).

Catalysis and Chemical Reactions

- A green methodology was developed for direct amidation of anilines using 1,1-dichloro-2-nitroethene, indicating an environmentally friendly approach for N-nitroacetylation of anilines. This method highlights the importance of water as a solvent for the amidation process, aligning with the principles of green chemistry (Zhu et al., 2015).

Luminescent Materials

- The synthesis and application of highly luminescent tetradentate bis-cyclometalated platinum complexes for electroluminescence were explored. These complexes exhibit a range of emission colors and high quantum yields, suggesting their potential use in OLEDs and other luminescent devices (Vezzu et al., 2010).

Mechanistic Insights into Chemical Reactions

- Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts were provided, offering a fundamental understanding of the reactions at atomic and molecular levels. This study emphasizes the role of adsorption and the kinetic barriers involved, which could inform the design of more efficient catalysts for industrial processes (Sheng et al., 2016).

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-13-8-14(20)10-15(9-13)22-11-12-4-5-17(16(7-12)23(24)25)26-18-3-1-2-6-21-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQYKYAQGSGIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-n-((3-nitro-4-(2-pyridinylsulfanyl)phenyl)methylene)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)

![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)

![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)

![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)